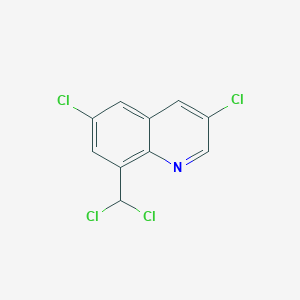

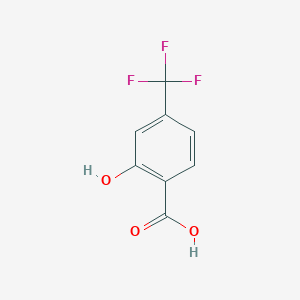

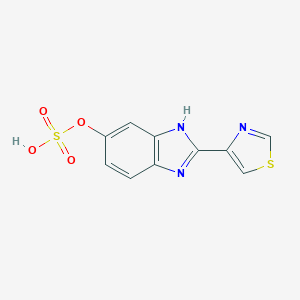

3,6-Dicloro-8-(diclorometil)quinolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El clorhidrato de levomepromazina, también conocido como metotrimeprazina, es un fármaco neuroléptico de la familia de las fenotiazinas. Se utiliza principalmente como un antipsicótico de baja potencia con fuertes propiedades analgésicas, hipnóticas y antieméticas. Este compuesto se utiliza ampliamente en cuidados paliativos para controlar las náuseas, los vómitos y el delirio o la agitación graves intratables en los últimos días de vida .

Aplicaciones Científicas De Investigación

El clorhidrato de levomepromazina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas y estudios.

Biología: Se estudia por sus efectos sobre los procesos celulares y las interacciones de los receptores.

Medicina: Se utiliza ampliamente en cuidados paliativos para el manejo de síntomas, así como en el tratamiento de la esquizofrenia y el trastorno bipolar.

Industria: Se utiliza en la industria farmacéutica para la producción de medicamentos antipsicóticos

Mecanismo De Acción

El clorhidrato de levomepromazina ejerce sus efectos bloqueando una variedad de receptores, incluidos los receptores adrenérgicos, los receptores de dopamina, los receptores de histamina, los receptores muscarínicos de acetilcolina y los receptores de serotonina. Este bloqueo amplio de los receptores contribuye a sus propiedades antipsicóticas, analgésicas, hipnóticas y antieméticas. El efecto antipsicótico del compuesto se debe en gran medida a su antagonismo de los receptores de dopamina en el cerebro .

Compuestos Similares:

Clorpromazina: Otro antipsicótico de la familia de las fenotiazinas con propiedades similares pero de mayor potencia.

Prometazina: Un derivado de la fenotiazina con fuertes propiedades antihistamínicas.

Haloperidol: Un antipsicótico de alta potencia con una estructura química diferente pero usos terapéuticos similares.

Unicidad del Clorhidrato de Levomepromazina: El clorhidrato de levomepromazina es único debido a su baja potencia y su amplio bloqueo de los receptores, lo que lo hace particularmente útil en los cuidados paliativos para controlar múltiples síntomas con un solo medicamento. Sus fuertes propiedades sedantes y antieméticas lo diferencian de otros antipsicóticos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El clorhidrato de levomepromazina se sintetiza mediante una serie de reacciones químicas que implican a la fenotiazina como estructura principal. La síntesis suele incluir los siguientes pasos:

Nitración: La fenotiazina se nitro para introducir un grupo nitro.

Reducción: El grupo nitro se reduce a un grupo amino.

Alquilación: El grupo amino se alquila para formar el producto final.

Métodos de Producción Industrial: En entornos industriales, la producción de clorhidrato de levomepromazina implica la síntesis química a gran escala en condiciones controladas. El proceso incluye:

Reactores: Se utilizan grandes reactores para llevar a cabo los pasos de nitración, reducción y alquilación.

Purificación: El producto se purifica mediante técnicas como la cristalización y la filtración para asegurar una alta pureza.

Control de Calidad: Se implementan estrictas medidas de control de calidad para garantizar la consistencia y la seguridad del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones: El clorhidrato de levomepromazina experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar sulfoxidos.

Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.

Sustitución: Las reacciones de sustitución pueden ocurrir en el núcleo de la fenotiazina.

Reactivos y Condiciones Comunes:

Oxidación: El ácido diperoxilacético se utiliza comúnmente como agente oxidante.

Reducción: Se utiliza gas hidrógeno en presencia de un catalizador para las reacciones de reducción.

Sustitución: Se utilizan haluros de alquilo para las reacciones de alquilación.

Principales Productos Formados:

Sulfoxidos: Formados durante las reacciones de oxidación.

Derivados de Aminas: Formados durante las reacciones de reducción.

Productos Alquilados: Formados durante las reacciones de sustitución.

Comparación Con Compuestos Similares

Chlorpromazine: Another phenothiazine antipsychotic with similar properties but higher potency.

Promethazine: A phenothiazine derivative with strong antihistamine properties.

Haloperidol: A high-potency antipsychotic with a different chemical structure but similar therapeutic uses.

Uniqueness of Levomepromazine Hydrochloride: Levomepromazine hydrochloride is unique due to its low potency and broad receptor blockade, making it particularly useful in palliative care for managing multiple symptoms with a single medication. Its strong sedative and antiemetic properties set it apart from other antipsychotics .

Propiedades

IUPAC Name |

3,6-dichloro-8-(dichloromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl4N/c11-6-1-5-2-7(12)4-15-9(5)8(3-6)10(13)14/h1-4,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODZEOBSBQWQBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Cl)C(Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517905 |

Source

|

| Record name | 3,6-Dichloro-8-(dichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84087-44-5 |

Source

|

| Record name | 3,6-Dichloro-8-(dichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)

![2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride](/img/structure/B30177.png)